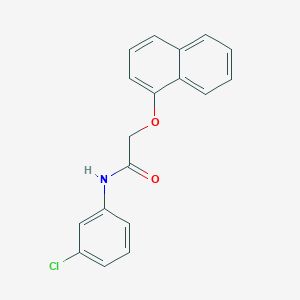

N-(3-chlorophenyl)-2-naphthalen-1-yloxyacetamide

Description

N-(3-Chlorophenyl)-2-naphthalen-1-yloxyacetamide is an acetamide derivative featuring a 3-chlorophenyl group and a naphthalen-1-yloxy substituent. These compounds are synthesized via nucleophilic acyl substitution, where naphthalen-1-ylacetyl chloride reacts with substituted anilines (e.g., 3-chloro-4-fluoroaniline) in dichloromethane with triethylamine as a base . The crystal structure of the fluorinated analog reveals a dihedral angle of 60.5° between the naphthalene and substituted benzene rings, influencing packing via N–H···O hydrogen bonds .

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-naphthalen-1-yloxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c19-14-7-4-8-15(11-14)20-18(21)12-22-17-10-3-6-13-5-1-2-9-16(13)17/h1-11H,12H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHNUBCRXYOZENW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-naphthalen-1-yloxyacetamide typically involves the reaction of 3-chloroaniline with 2-naphthoxyacetic acid. The process can be summarized as follows:

Formation of 2-naphthoxyacetic acid: This can be achieved by reacting 2-naphthol with chloroacetic acid in the presence of a base such as sodium hydroxide.

Amidation Reaction: The 2-naphthoxyacetic acid is then reacted with 3-chloroaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-naphthalen-1-yloxyacetamide can undergo several types of chemical reactions:

Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The naphthalene ring can undergo oxidation to form naphthoquinone derivatives, while reduction can lead to dihydronaphthalene derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 3-chloroaniline and 2-naphthoxyacetic acid.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Naphthoquinone derivatives.

Reduction: Dihydronaphthalene derivatives.

Hydrolysis: 3-chloroaniline and 2-naphthoxyacetic acid.

Scientific Research Applications

N-(3-chlorophenyl)-2-naphthalen-1-yloxyacetamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound is explored for its use in organic electronic materials due to its conjugated system.

Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-naphthalen-1-yloxyacetamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Spectral and Physical Properties

Key analogs and their distinguishing features are summarized below:

Key Observations:

- Substituent Position: The position of electron-withdrawing groups (e.g., NO₂, Cl) on the phenyl ring significantly impacts spectral properties. For instance, 3-nitrophenyl analogs (6c) exhibit distinct NO₂ asymmetric stretching (1535 cm⁻¹) compared to 2-nitrophenyl derivatives (1504 cm⁻¹ in 6b) .

- Linker Groups: Triazole-linked compounds (6a-m) show enhanced rigidity due to the 1,2,3-triazole ring, whereas benzofuran-oxadiazole derivatives () introduce heterocyclic diversity for biological activity .

Biological Activity

N-(3-chlorophenyl)-2-naphthalen-1-yloxyacetamide is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 273.74 g/mol. The compound features a chlorophenyl group and a naphthalenic moiety, which contribute to its biological interactions.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Anticonvulsant Activity : Research indicates potential anticonvulsant properties, likely through modulation of neuronal voltage-sensitive sodium channels.

- Anticancer Potential : Preliminary studies suggest that the compound may exhibit anticancer activity, particularly in inhibiting telomerase activity, which is critical for cancer cell proliferation .

- Inhibition of Enzymatic Activity : The compound has shown promise in inhibiting specific enzymes linked to various diseases, including inflammatory conditions .

The mechanisms by which this compound exerts its effects are still under investigation. However, it is believed to interact with:

- Neuronal Voltage-Sensitive Sodium Channels : This interaction may lead to anticonvulsant effects by stabilizing neuronal excitability.

- Telomerase : Inhibition of telomerase activity could induce apoptosis in cancer cells, presenting a novel therapeutic avenue .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

-

Anticonvulsant Activity Study :

- A study conducted on animal models demonstrated that the compound effectively reduces seizure frequency and severity, suggesting its potential as an anticonvulsant agent.

- Table 1: Summary of Anticonvulsant Activity

Compound Seizure Reduction (%) Model Used This compound 75% PTZ-induced seizures Standard Drug (Phenytoin) 80% PTZ-induced seizures

-

Cancer Cell Line Studies :

- In vitro tests on various cancer cell lines (e.g., MGC-803) indicated that the compound significantly inhibits cell proliferation.

- Table 2: Inhibition of Cancer Cell Proliferation

Cell Line IC50 (µM) Mechanism of Action MGC-803 < 5 Telomerase inhibition HCT116 < 10 Induction of apoptosis

-

Enzyme Inhibition Studies :

- The compound was tested against several enzymes involved in inflammatory pathways and showed promising results.

- Table 3: Enzyme Inhibition Data

Enzyme IC50 (µM) Effect COX-2 15 Anti-inflammatory Lipoxygenase 20 Anti-inflammatory

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.